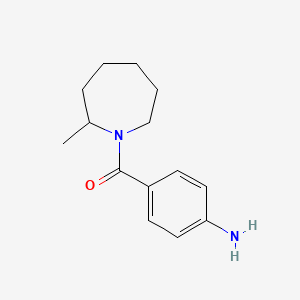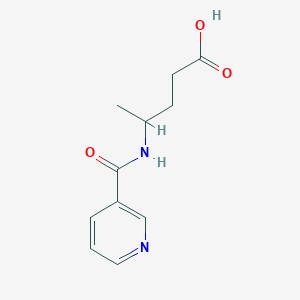![molecular formula C11H9F3O3 B7578237 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid, also known as TFMPA, is a chemical compound used in scientific research. It is a potent and selective antagonist of GABA-A receptors, which are important targets for drug discovery in the treatment of anxiety, insomnia, and other neurological disorders. In
科学研究应用
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has been widely used in scientific research as a tool to study the function of GABA-A receptors. It has been shown to selectively block the activity of certain subtypes of GABA-A receptors, allowing researchers to investigate the specific roles of these receptors in various physiological and pathological processes. This compound has been used to study the role of GABA-A receptors in anxiety, epilepsy, and sleep disorders.
作用机制
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid acts as a competitive antagonist of GABA-A receptors, specifically targeting the α4β3δ subtype. It binds to the receptor at the same site as the endogenous neurotransmitter GABA, preventing GABA from binding and activating the receptor. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, suggesting that it may be involved in the regulation of anxiety. This compound has also been shown to decrease seizure threshold in animal models, suggesting that it may be involved in the regulation of epilepsy. Additionally, this compound has been shown to disrupt sleep in animal models, suggesting that it may be involved in the regulation of sleep.
实验室实验的优点和局限性
One advantage of 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid is its high potency and selectivity for the α4β3δ subtype of GABA-A receptors. This allows researchers to selectively block the activity of this subtype without affecting other subtypes of GABA-A receptors. However, one limitation of this compound is its relatively short half-life, which may limit its use in certain experimental settings.
未来方向
There are a number of future directions for research involving 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid. One area of interest is the role of α4β3δ subtype of GABA-A receptors in the regulation of anxiety, epilepsy, and sleep disorders. Another area of interest is the development of more potent and selective antagonists of this subtype of GABA-A receptors. Additionally, the use of this compound in combination with other drugs may provide new insights into the regulation of GABA-A receptor function.
合成方法
The synthesis of 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid involves the reaction of 3-(trifluoromethyl)phenol with chloromethyl propenoate in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis method is relatively straightforward and yields a high purity product.
属性
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7(10(15)16)6-17-9-4-2-3-8(5-9)11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKORTJUPFAZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)